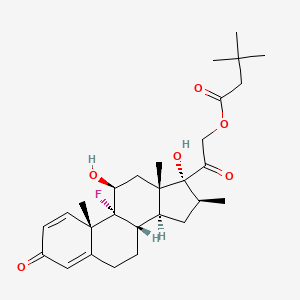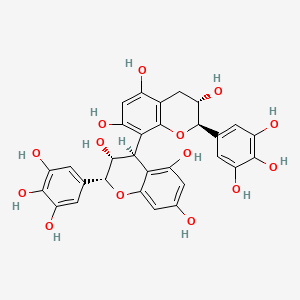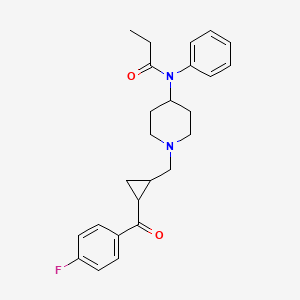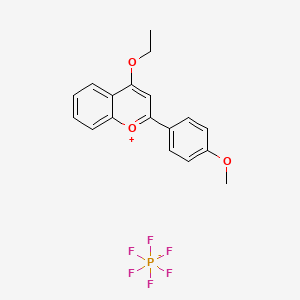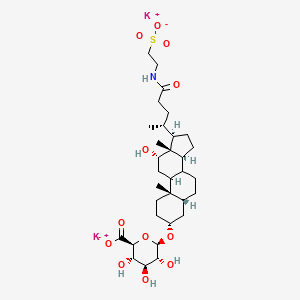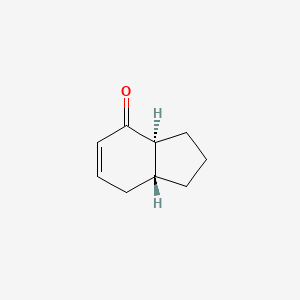
(+)-Bufuralol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Bufuralol is a chiral compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in pharmacological research to study the effects of beta-blockers on various physiological systems. The compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bufuralol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a suitable aromatic aldehyde with a secondary amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(+)-Bufuralol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of this compound.
科学的研究の応用
(+)-Bufuralol has a wide range of applications in scientific research:
Chemistry: It is used to study the stereochemistry and reactivity of chiral beta-blockers.
Biology: The compound is employed in research on beta-adrenergic receptors and their role in physiological processes.
Medicine: this compound is used in pharmacological studies to understand the effects of beta-blockers on cardiovascular health.
Industry: The compound is utilized in the development of new beta-blockers and other related pharmaceuticals.
作用機序
(+)-Bufuralol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This blockade results in a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets of this compound include the beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiac and smooth muscle functions.
類似化合物との比較
Similar Compounds
Propranolol: Another beta-blocker used for similar purposes but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a different mechanism of action.
Metoprolol: Similar to Atenolol but with distinct pharmacological characteristics.
Uniqueness
(+)-Bufuralol is unique due to its chiral nature, which allows for the study of stereoselective interactions with beta-adrenergic receptors. This property makes it particularly valuable in research focused on the stereochemistry of drug-receptor interactions.
特性
CAS番号 |
64100-61-4 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m1/s1 |
InChIキー |
SSEBTPPFLLCUMN-CYBMUJFWSA-N |
異性体SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |
正規SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


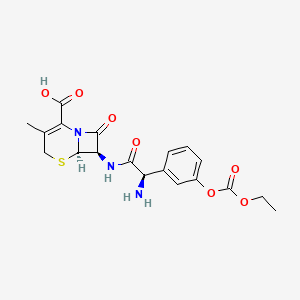
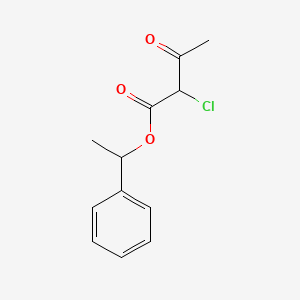

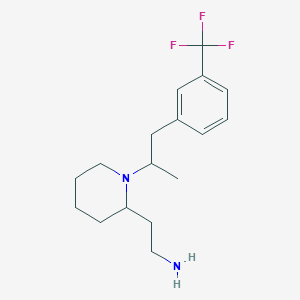
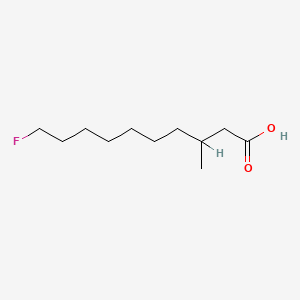
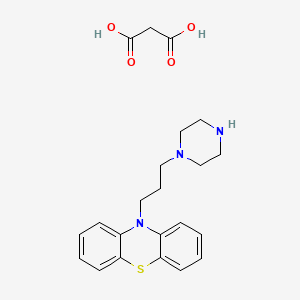
![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
